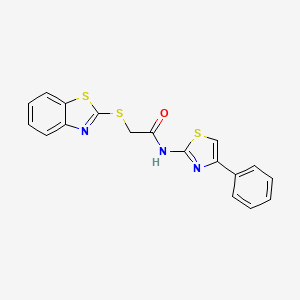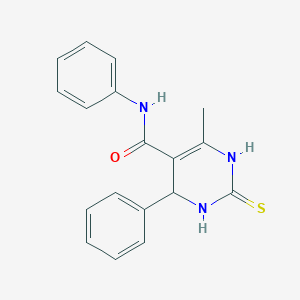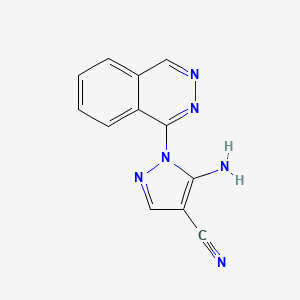![molecular formula C12H13BrO3 B10877942 (2E)-3-[5-bromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877942.png)
(2E)-3-[5-bromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸は、フェニルプロパノイド類に属する有機化合物です。この化合物は、フェニル環に結合した臭素原子とイソプロポキシ基の存在を特徴としており、さらにプロペノ酸部分に結合しています。この化合物のユニークな構造は、さまざまな化学的および生物学的研究の興味深い対象となっています。
製法
合成経路と反応条件
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸の合成は、通常、次の手順を伴います。
エーテル化: イソプロポキシ基は、ウィリアムソンエーテル合成によって導入できます。この合成では、フェノール誘導体が、炭酸カリウムなどの塩基の存在下で、イソプロピルブロミドと反応します。
アルドール縮合: 最後のステップは、臭素化およびエーテル化されたフェニル誘導体と適切なアルデヒドとのアルドール縮合を含み、続いて脱水反応を行ってプロペノ酸部分を得ます。
工業生産方法
工業的な設定では、(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸の生産は、高収率と高純度を保証するために、連続フロープロセスを含む場合があります。特に臭素化反応およびエーテル化反応において、各ステップの効率を高めるために、触媒および最適化された反応条件が採用されます。
化学反応解析
反応の種類
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸は、次を含むさまざまな化学反応を受けます。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化できます。
還元: 還元反応は、プロペノ酸部分をプロパン酸誘導体に変換できます。
置換: 臭素原子は、アミンまたはチオールなどの他の求核剤と置換して、新しい誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: 求核置換反応は、水酸化ナトリウム (NaOH) やtert-ブトキシカリウム (KOtBu) などの塩基を必要とすることがよくあります。
主な生成物
これらの反応から形成される主な生成物には、キノン、還元されたプロパン酸誘導体、およびさまざまな置換されたフェニルプロパノイドが含まれます。
科学研究の用途
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸は、科学研究においていくつかの用途があります。
化学: 有機合成、特に複雑な分子や天然物アナログの合成において、ビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特に炎症性疾患の治療における治療薬としての可能性を探求するために、研究が進められています。
工業: 新しい材料の開発や、医薬品や農薬の合成における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID typically involves the following steps:
Bromination: The starting material, 2-isopropoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formylation: The brominated product is then subjected to formylation, often using a Vilsmeier-Haack reaction, to introduce a formyl group at the ortho position relative to the bromine atom.
Knoevenagel Condensation: The formylated intermediate undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine to yield the final product, 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and formylation steps, and high-efficiency separation techniques to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 3-(5-BROMO-2-ISOPROPOXYBENZOIC ACID)
Reduction: 3-(5-BROMO-2-ISOPROPOXYPHENYL)PROPANOIC ACID
Substitution: 3-(5-AMINO-2-ISOPROPOXYPHENYL)ACRYLIC ACID
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry:
- Utilized in the development of advanced materials, including polymers and resins with specific properties.
作用機序
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、特定の酵素や受容体を阻害する可能性があり、観察された生物学的効果につながります。たとえば、プロスタグランジンやその他のシグナル伝達分子の合成を阻害する可能性があり、それによって抗炎症効果を発揮します。
類似の化合物との比較
類似の化合物
プロパン酸、2-ブロモ-、エチルエステル: この化合物は、臭素化されたプロパン酸構造を共有していますが、フェニル基とイソプロポキシ基がありません。
ピナコールボロン酸エステル: これらの化合物は、有機合成において価値があり、フェニルプロパノイド骨格と構造的に類似しています。
独自性
(2E)-3-[5-ブロモ-2-(プロパン-2-イルオキシ)フェニル]プロプ-2-エン酸の独自性は、特定の置換パターンにあります。このパターンは、独特の化学的および生物学的特性を付与します。フェニル環上の臭素原子とイソプロポキシ基の両方と、プロペノ酸部分の存在は、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
3-(5-BROMO-2-METHOXYPHENYL)ACRYLIC ACID: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(5-CHLORO-2-ISOPROPOXYPHENYL)ACRYLIC ACID: Chlorine atom instead of bromine.
3-(5-BROMO-2-ISOPROPOXYBENZOIC ACID): Carboxylic acid group directly attached to the phenyl ring instead of the acrylic acid moiety.
Uniqueness:
- The presence of the isopropoxy group provides steric hindrance, potentially affecting the compound’s reactivity and binding properties.
- The bromine atom can participate in unique halogen bonding interactions, influencing the compound’s biological activity and material properties.
This detailed overview of 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this intriguing compound
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-4-10(13)7-9(11)3-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-3+ |
InChIキー |
IPOWPMDLNGZKSF-ZZXKWVIFSA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)

![(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10877868.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
![2-Oxo-2-(pyrimidin-2-ylamino)ethyl 2-chloro-6-[(phenylcarbonyl)amino]benzoate](/img/structure/B10877882.png)
![2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dichlorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877896.png)
![1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877897.png)
![N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10877908.png)


![2-{2-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B10877928.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B10877957.png)
